4-Amino-3-cyano-N~1~,N'~1~-diethylcyclohex-3-ene-1,1-dicarboxamide
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Overview
Description
4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide is a chemical compound with a complex structure that includes a six-membered cyclohexene ring, multiple functional groups such as amine, nitrile, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide typically involves multiple steps, starting from simpler organic molecules. The general synthetic route may include:
Formation of the Cyclohexene Ring: This step involves the cyclization of a suitable precursor to form the cyclohexene ring.
Introduction of Functional Groups: Functional groups such as amine, nitrile, and amide are introduced through various chemical reactions, including nucleophilic substitution and addition reactions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-cyano-N~1~,N’~1~-dimethylcyclohex-3-ene-1,1-dicarboxamide
- 4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide
Comparison
Compared to similar compounds, 4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide may exhibit unique properties due to the presence of diethyl groups. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its dimethyl and diphenyl counterparts.
Properties
CAS No. |
88321-38-4 |
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Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-amino-3-cyano-1-N,1-N'-diethylcyclohex-3-ene-1,1-dicarboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-3-16-11(18)13(12(19)17-4-2)6-5-10(15)9(7-13)8-14/h3-7,15H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
KLJVEDWRCWBAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CCC(=C(C1)C#N)N)C(=O)NCC |
Origin of Product |
United States |
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